1,2,3-Trimethoxy-5-(2-nitroethyl)benzene
Description
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene is a nitroaromatic compound featuring a benzene ring substituted with three methoxy groups at positions 1, 2, and 3, and a 2-nitroethyl group at position 3.
Properties
CAS No. |
63909-39-7 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-(2-nitroethyl)benzene |
InChI |
InChI=1S/C11H15NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
HQOUYTCRXFEYDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene can be synthesized through several methodsThe reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive chemicals involved .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amino compounds .
Scientific Research Applications
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of methoxy and nitroethyl groups. Below is a comparison with structurally related compounds:
Reactivity and Physicochemical Properties
- Nitroethyl vs. This makes it more soluble in polar solvents but less membrane-permeable .
- Methoxy Group Positioning: The 1,2,3-trimethoxy pattern creates steric hindrance, reducing reaction rates at the benzene ring compared to monosubstituted analogs .
- Thermodynamic Stability : Halogenated analogs (e.g., 1,2,3-Trifluoro-5-(trichloromethyl)benzene) exhibit higher thermal stability due to strong C-F/C-Cl bonds, whereas nitroethyl derivatives may decompose under high heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
